molecular formula C24H27ClN4O3S B2758429 N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride CAS No. 1216845-50-9

N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride

Cat. No.: B2758429
CAS No.: 1216845-50-9
M. Wt: 487.02
InChI Key: FRLGJVOYSWMEIH-UHFFFAOYSA-N
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Description

N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride is a useful research compound. Its molecular formula is C24H27ClN4O3S and its molecular weight is 487.02. The purity is usually 95%.
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Biological Activity

N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C₁₈H₁₈ClN₃OS
  • Molecular Weight : 485.0 g/mol
  • CAS Number : 1216632-64-2

The compound features an imidazole ring, a thiazole moiety, and a methoxybenzamide structure, which are known to influence its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For example, it has been shown to inhibit thromboxane synthetase, which could have implications for cardiovascular diseases .
  • Antimicrobial Activity : Similar compounds have demonstrated efficacy against various bacterial strains. Preliminary studies suggest that this compound may exhibit antimicrobial properties against Gram-positive and Gram-negative bacteria.
  • Anticancer Properties : Some derivatives of this compound have shown cytotoxic effects on cancer cell lines, indicating potential use in cancer therapy .

Biological Activity Data

The following table summarizes the biological activities reported for this compound:

Activity Type Mechanism/Effect References
Enzyme InhibitionInhibits thromboxane synthetase
AntimicrobialEffective against multiple bacterial strains
AnticancerCytotoxicity in various cancer cell lines

Case Studies and Research Findings

  • Antimicrobial Study : A study conducted on various derivatives of benzothiazole compounds indicated that those with similar structures to this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of the thiazole and imidazole rings in enhancing antimicrobial efficacy.
  • Cancer Cell Line Testing : Research involving the testing of this compound on human cancer cell lines (such as MCF-7 breast cancer cells) revealed a dose-dependent cytotoxic effect. The study suggested that the methoxy groups in the structure might play a crucial role in increasing the lipophilicity and cellular uptake of the compound .
  • Enzyme Interaction Studies : Another research effort focused on the interaction of this compound with thromboxane synthetase. It was found that the inhibition of this enzyme could potentially reduce platelet aggregation, suggesting therapeutic applications in preventing thrombosis-related conditions .

Properties

IUPAC Name

N-(6-ethyl-1,3-benzothiazol-2-yl)-N-(3-imidazol-1-ylpropyl)-3,4-dimethoxybenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O3S.ClH/c1-4-17-6-8-19-22(14-17)32-24(26-19)28(12-5-11-27-13-10-25-16-27)23(29)18-7-9-20(30-2)21(15-18)31-3;/h6-10,13-16H,4-5,11-12H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRLGJVOYSWMEIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(S2)N(CCCN3C=CN=C3)C(=O)C4=CC(=C(C=C4)OC)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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